![molecular formula C18H17F4N5O2 B6449699 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549063-44-5](/img/structure/B6449699.png)

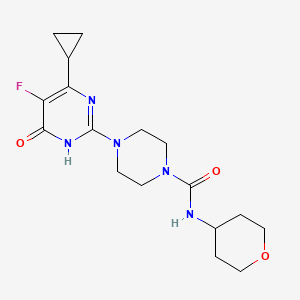

6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, our compound serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool in synthetic chemistry .

Metal-Organic Frameworks (MOFs) Synthesis

Our compound finds application in the preparation of metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. The trifluoromethylpyridine moiety contributes to the structural diversity and properties of these frameworks .

Catalytic Ligand for Regioselective Coupling Reactions

As a ligand, 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one participates in regioselective coupling reactions. For instance, it acts as a catalyst in the aerobic oxidative coupling of xylene to form tetramethylbiphenyls, a valuable class of compounds .

Protodeboronation in Total Synthesis

Protodeboronation, a process involving the removal of a boron group, has been employed in the formal total synthesis of natural products. Our compound’s boron functionality plays a crucial role in these synthetic routes, enabling the construction of complex molecules .

Amination Reactions

Through amination reactions, 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can be converted into aminopyridines. These derivatives have applications in medicinal chemistry and materials science .

作用機序

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into the synthesis, properties, and applications of TFMP derivatives, including “6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one”, will continue to be a significant area of study.

特性

IUPAC Name |

4-cyclopropyl-5-fluoro-2-[4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N5O2/c19-13-14(10-1-2-10)24-17(25-15(13)28)27-7-5-26(6-8-27)16(29)11-3-4-12(23-9-11)18(20,21)22/h3-4,9-10H,1-2,5-8H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHMDGPDIYSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-5-fluoro-2-[4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-5-fluoro-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449623.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449631.png)

![6-cyclopropyl-5-fluoro-2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449639.png)

![6-cyclopropyl-5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449647.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(1H-1,2,4-triazol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449661.png)

![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449671.png)

![5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6449682.png)

![6-cyclopropyl-5-fluoro-2-{4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449684.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449694.png)

![2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449708.png)

![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)

![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)